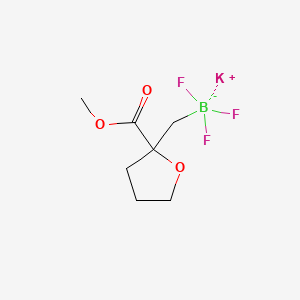![molecular formula C12H26O3Si B13497828 6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-ol, Mixture of diastereomers](/img/structure/B13497828.png)
6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-ol, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-ol, Mixture of diastereomers, is a compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The presence of the TBDMS group makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-ol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is usually carried out in the presence of a base such as imidazole or pyridine, and a solvent like dimethylformamide (DMF) or acetonitrile. The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures (24-40°C) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The TBDMS group can be selectively oxidized under specific conditions.
Reduction: The compound can be reduced to form different alcohols or other reduced products.
Substitution: The TBDMS group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) are used to remove the TBDMS group .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield various alcohols.
Wissenschaftliche Forschungsanwendungen
6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-ol is used in a wide range of scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the protection and deprotection of hydroxyl groups.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-ol involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protects the hydroxyl group from unwanted reactions during subsequent synthetic steps. The TBDMS group can be selectively removed under mild conditions, allowing for the controlled release of the hydroxyl group when needed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromohexyloxy-tert-butyldimethylsilane: Similar in structure but contains a bromine atom instead of a hydroxyl group .
tert-Butyldimethylsilyloxy-acetaldehyde: Used in similar synthetic applications but differs in its aldehyde functionality .
3-{[(tert-butyldimethylsilyl)oxy]methyl}azetidine: Contains an azetidine ring, making it structurally distinct but functionally similar .
Uniqueness
6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-ol is unique due to its specific combination of the TBDMS protecting group and the oxan-3-ol structure. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C12H26O3Si |
|---|---|
Molekulargewicht |
246.42 g/mol |
IUPAC-Name |
6-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-3-ol |
InChI |
InChI=1S/C12H26O3Si/c1-12(2,3)16(4,5)15-9-11-7-6-10(13)8-14-11/h10-11,13H,6-9H2,1-5H3 |
InChI-Schlüssel |
ZSMXKOXSMIVAQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1CCC(CO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



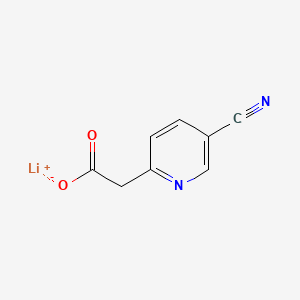
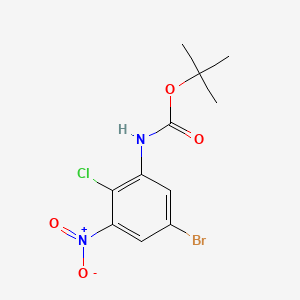
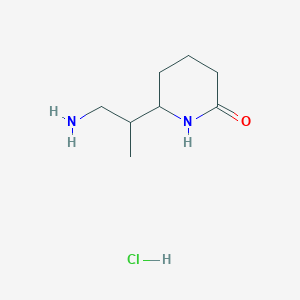
![1-[3-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B13497768.png)
![tert-butyl N-({2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl)carbamate](/img/structure/B13497773.png)
![1-Phenoxy-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13497776.png)
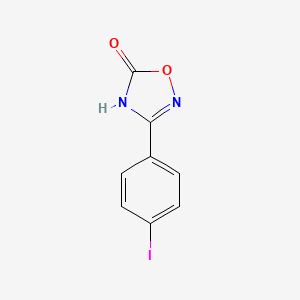
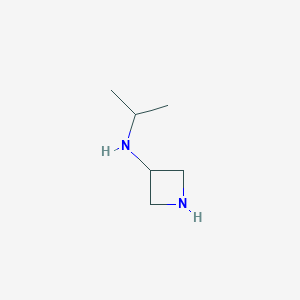
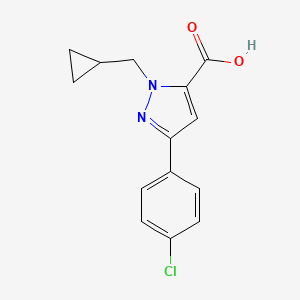
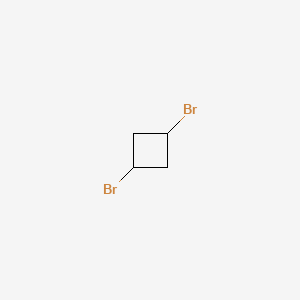
![6-Methyl-3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13497799.png)
![[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride](/img/structure/B13497808.png)
